molecular formula C32H36ClN3O5 B11076099 2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide

2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide

Cat. No.: B11076099
M. Wt: 578.1 g/mol
InChI Key: VDXJJCPNMYQQCA-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide is a complex organic compound that features a variety of functional groups, including an imidazolidinone ring, a chlorophenyl group, and a hexyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(butyloxy)phenyl]acetamide
  • 2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(octyloxy)phenyl]acetamide

Uniqueness

The uniqueness of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H36ClN3O5

Molecular Weight

578.1 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-hexoxyphenyl)acetamide

InChI

InChI=1S/C32H36ClN3O5/c1-3-4-5-6-20-41-27-16-14-25(15-17-27)34-30(37)22-29-31(38)36(26-8-7-9-28(21-26)40-2)32(39)35(29)19-18-23-10-12-24(33)13-11-23/h7-17,21,29H,3-6,18-20,22H2,1-2H3,(H,34,37)

InChI Key

VDXJJCPNMYQQCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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